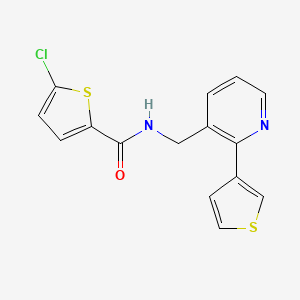

5-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c16-13-4-3-12(21-13)15(19)18-8-10-2-1-6-17-14(10)11-5-7-20-9-11/h1-7,9H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGROUZPWIPVIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities. These activities suggest that the compound may interact with its targets to modulate their function, leading to these observed effects.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways could be affected.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could have diverse molecular and cellular effects.

Biologische Aktivität

5-Chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological evaluations, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-chloro-N-[(2-thiophen-3-yl)pyridin-3-yl)methyl]thiophene-2-carboxamide, with a molecular formula of C15H11ClN2OS2 and a molecular weight of 334.84 g/mol. The structure features multiple functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-N-[(2-thiophen-3-yl)pyridin-3-yl)methyl]thiophene-2-carboxamide |

| Molecular Formula | C15H11ClN2OS2 |

| Molecular Weight | 334.84 g/mol |

| Purity | Typically >95% |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction or Paal–Knorr synthesis.

- Functionalization : Introducing the pyridine and carboxamide groups through various substitution reactions.

These methods are optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Antimicrobial Activity

Research has indicated that 5-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent antibacterial activity .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in microbial growth and proliferation. For instance, it may act as an inhibitor of DNA gyrase or dihydrofolate reductase (DHFR), which are critical targets in bacterial cell replication .

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of derivatives related to this compound were tested for their antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited strong inhibitory effects, suggesting a potential for developing new antibiotics .

- Safety Profile Evaluation :

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Key Observations:

- The target compound lacks the oxazolidinone and morpholino groups critical for rivaroxaban’s factor Xa binding .

- Segartoxaban incorporates a sulfonamide linker and dual inhibitory activity, suggesting broader therapeutic applications compared to the target compound .

- The pyrazolyl derivative () demonstrates how heterocyclic side chains modulate solubility and bioavailability, though its pharmacological profile remains uncharacterized.

Factor Xa Inhibitors: Rivaroxaban vs. Target Compound

Rivaroxaban’s oxazolidinone ring and 3-oxomorpholino group enable high-affinity binding to factor Xa’s S1 and S4 pockets . In contrast, the target compound’s simpler side chain may limit interactions with these pockets, reducing potency.

Clinical and Preclinical Data

- Rivaroxaban is FDA-approved for thromboembolism prevention (), while segartoxaban’s dual inhibition mechanism may offer advantages in complex clotting disorders .

- No preclinical data are available for the target compound, but impurities like RVX Racemic () highlight the importance of stereochemical purity in pharmacological activity.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide?

A multi-step synthesis is typically employed:

- Esterification : React 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with ethanol in HCl to form the ethyl ester intermediate .

- Condensation : Treat the ester with thiophosgene in dry chloroform under reflux to generate an isothiocyanate intermediate .

- Cyclization : Use hydrazine hydrate or triethyl orthoformate to form pyrimidine or triazolopyrimidine derivatives, respectively . Yields range from 70–90% depending on reaction conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and structural integrity (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridine carbons at ~150 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm, NH stretches at ~3300 cm) .

- HRMS : Validate molecular weight and fragmentation patterns .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) or co-solvents like PEG-400.

- Stability : Store at −20°C under inert gas (N) to prevent oxidation of thiophene rings .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

- X-ray Diffraction : Resolve dihedral angles between aromatic rings (e.g., benzene-thiophene dihedral angles of 8.5–13.5°) and confirm non-classical interactions (C–H⋯O/S) .

- Complementary NMR Analysis : Assign dynamic conformations in solution (e.g., NOESY for spatial proximity of methyl groups) .

Q. What strategies enhance electrophilic substitution reactivity in the thiophene-pyridine scaffold?

- Directing Groups : Introduce electron-withdrawing groups (e.g., –Cl) to activate specific positions for sulfonation or halogenation .

- Catalysis : Use Pd-PEPPSI-SIPr for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

Q. How do intramolecular interactions influence pharmacological activity?

- Hydrogen Bonding : The carboxamide group forms H-bonds with target proteins (e.g., kinase ATP-binding pockets) .

- Planarity : Reduced dihedral angles (<15°) between aromatic rings enhance π-π stacking with DNA or enzymes .

Q. What methodologies address low yields in cyclization steps?

- Reagent Optimization : Replace hydrazine hydrate with acyl hydrazides to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 1 h) and improve yields by 15–20% .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across studies?

- Dose-Response Curves : Validate IC values using standardized assays (e.g., MTT for cytotoxicity) .

- Metabolic Stability : Assess liver microsomal degradation to rule out false negatives .

Q. Why do computational models conflict with experimental binding affinities?

- Force Field Adjustments : Modify partial charges for sulfur atoms in thiophene rings to improve docking accuracy .

- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .

Methodological Innovations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.